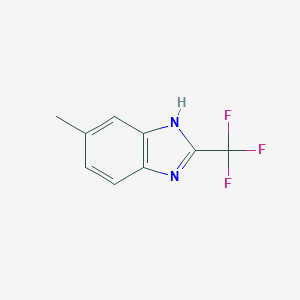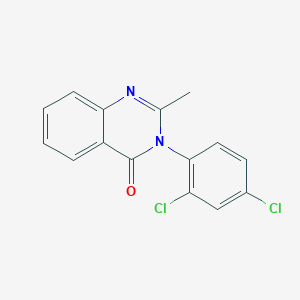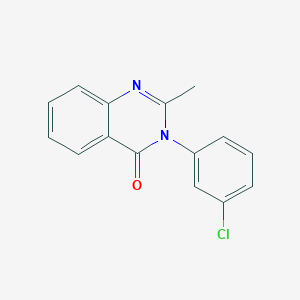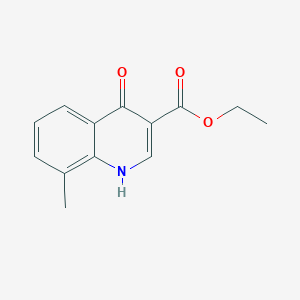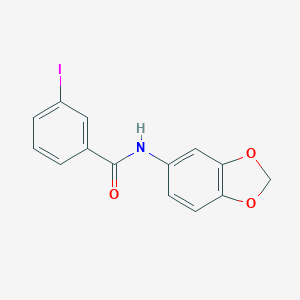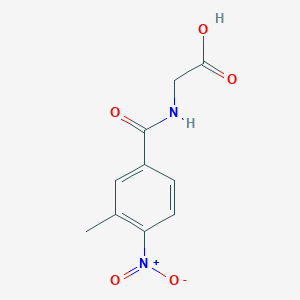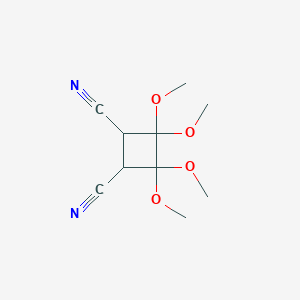
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, also known as TMCBD, is a cyclic compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science.
科学的研究の応用
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied extensively for its potential applications in various fields of science, including materials science, organic chemistry, and pharmacology. In materials science, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used to synthesize novel polymers and materials with unique properties, such as high thermal stability and electrical conductivity. In organic chemistry, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been used as a building block for the synthesis of complex molecules with potential pharmaceutical applications. In pharmacology, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been studied for its potential as an anti-cancer agent and as a modulator of ion channels in the nervous system.
作用機序
The mechanism of action of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is not fully understood, but it is believed to work through the inhibition of ion channels in the cell membrane. This leads to a decrease in the flow of ions, which can disrupt cellular signaling pathways and ultimately lead to cell death. 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has also been shown to have anti-inflammatory properties, which may contribute to its potential as an anti-cancer agent.
生化学的および生理学的効果
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile has been shown to have a range of biochemical and physiological effects, including the inhibition of ion channels, anti-inflammatory activity, and potential anti-cancer activity. However, further research is needed to fully understand the extent of these effects and their potential applications in medicine and other fields.
実験室実験の利点と制限
One advantage of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is its relative ease of synthesis and high purity yield, making it a viable option for large-scale experiments. However, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is also highly reactive and can be difficult to work with, requiring careful handling and storage. Additionally, further research is needed to fully understand the potential limitations of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile in lab experiments and its potential interactions with other chemicals and compounds.
将来の方向性
There are numerous future directions for research on 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile, including its potential as an anti-cancer agent, its use in the synthesis of novel materials and polymers, and its role in modulating ion channels in the nervous system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile and its potential applications in medicine and other fields. Overall, 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile is a promising compound with a range of potential applications and avenues for future research.
合成法
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxy-1,4-dibromobutane with potassium cyanide and subsequent cyclization with sodium methoxide. This method has been optimized to yield high purity 3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile with good yields, making it a viable option for large-scale synthesis.
特性
CAS番号 |
88460-06-4 |
|---|---|
製品名 |
3,3,4,4-Tetramethoxycyclobutane-1,2-dicarbonitrile |
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
3,3,4,4-tetramethoxycyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H14N2O4/c1-13-9(14-2)7(5-11)8(6-12)10(9,15-3)16-4/h7-8H,1-4H3 |
InChIキー |
UEOXSCPTBWUUCO-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
正規SMILES |
COC1(C(C(C1(OC)OC)C#N)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
